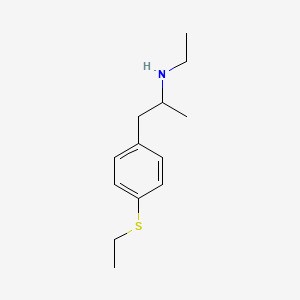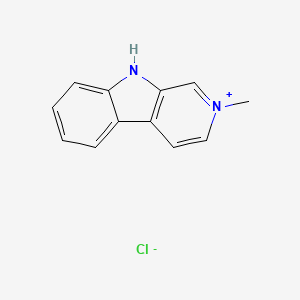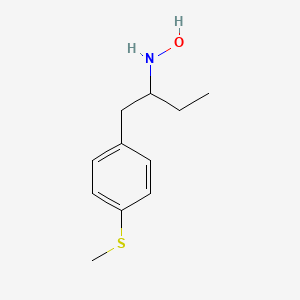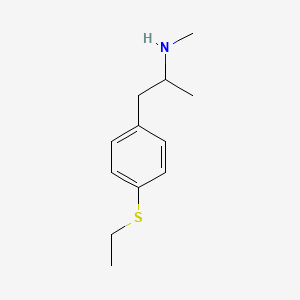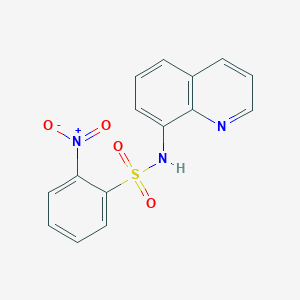
2-N-Hydroxyamino-1-(4-methylthiophenyl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Hydroxyamino-1-(4-methylthiophenyl)propane typically involves the reaction of 4-methylthiophenyl derivatives with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels required for research and application .
Analyse Des Réactions Chimiques
Types of Reactions
2-N-Hydroxyamino-1-(4-methylthiophenyl)propane undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyamino group to a nitroso or nitro group.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The methylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted phenylpropane derivatives. These products are often analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .
Applications De Recherche Scientifique
2-N-Hydroxyamino-1-(4-methylthiophenyl)propane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in modulating serotonin levels, which has implications in understanding neurological disorders.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to serotonin imbalance.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-N-Hydroxyamino-1-(4-methylthiophenyl)propane involves its interaction with serotonin transporters in the central nervous system. It plays a key role in regulating the availability of serotonin to other receptors, thereby influencing serotonergic signaling pathways. This regulation is crucial for maintaining normal neurological functions and has implications in the treatment of various psychiatric and neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-N-Hydroxyamino-1-methyl-6-phenylimidazo [4,5-b]pyridine: Known for its role in carcinogenesis and its interaction with androgen pathways.
2-Methyl-4’-(methylthio)-2-morpholinopropiophenone: Used in various chemical syntheses and has similar structural features.
Uniqueness
Unlike other similar compounds, it has a distinct mechanism of action that makes it a valuable tool in studying serotonin regulation and its related effects .
Propriétés
Formule moléculaire |
C10H15NOS |
|---|---|
Poids moléculaire |
197.30 g/mol |
Nom IUPAC |
N-[1-(4-methylsulfanylphenyl)propan-2-yl]hydroxylamine |
InChI |
InChI=1S/C10H15NOS/c1-8(11-12)7-9-3-5-10(13-2)6-4-9/h3-6,8,11-12H,7H2,1-2H3 |
Clé InChI |
WSDWYDJPBFHVDU-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)SC)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-m-Tolyl-1H-[1,8]naphthyridin-4-one](/img/structure/B10841960.png)
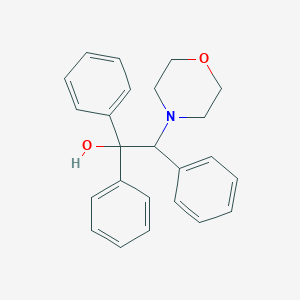
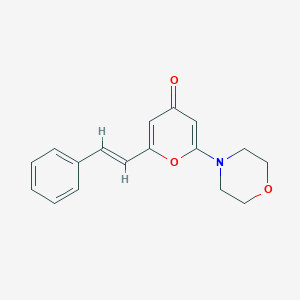

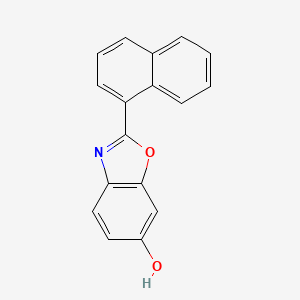
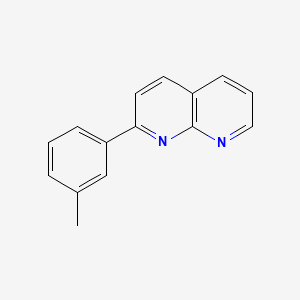
![2-Morpholin-4-yl-benzo[h]chromene-4-thione](/img/structure/B10842005.png)
